molecular formula C11H10Cl2N2O3 B070899 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride CAS No. 179688-54-1

4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride

Cat. No. B070899
M. Wt: 289.11 g/mol
InChI Key: DSYIUUXIRMLRQU-UHFFFAOYSA-N
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Patent
US07081461B1

Procedure details

Dimethylformamide (0.25 ml) was added dropwise to a solution of 6-acetoxy-7-methoxy-3,4-dihydro-quinazolin-4-one (13.8 g, 59.0 mmol) in thionyl chloride (150 ml) and the reaction was heated at reflux for 1.5 hours. The reaction was cooled, excess thionyl chloride was removed in vacuo and the residue was azeotroped with toluene (2×50 ml) to remove the last of the thionyl chloride. Drying in vacuo yielded 4-chloro-6-acetoxy-7-methoxyquinazoline hydrochloride (14.7 g, 87% yield) as a beige solid, which was used without further purification:
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C=O.[C:6]([O:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][C:19]=1[O:20][CH3:21])[N:16]=[CH:15][NH:14][C:13]2=O)(=[O:8])[CH3:7].S(Cl)([Cl:25])=O>>[ClH:25].[Cl:25][C:13]1[C:12]2[C:17](=[CH:18][C:19]([O:20][CH3:21])=[C:10]([O:9][C:6](=[O:8])[CH3:7])[CH:11]=2)[N:16]=[CH:15][N:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.25 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
13.8 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C2C(NC=NC2=CC1OC)=O
Name
Quantity
150 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
excess thionyl chloride was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with toluene (2×50 ml)
CUSTOM
Type
CUSTOM
Details
to remove the last of the thionyl chloride
CUSTOM
Type
CUSTOM
Details
Drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=NC=NC2=CC(=C(C=C12)OC(C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.